Diazo Transfer Chemoselectivity: Cyclooctanone Derivative Favors Azido Transfer Products, Unlike C5–C7 Analogs
In the reaction with tosyl azide, the cyclooctyl derivative 2d produces the expected α-diazo ester 3d accompanied by azido transfer products 6 and 7 to a significant or major extent. In contrast, the cyclopentyl (2a), cyclohexyl (2b), and cycloheptyl (2c) analogs yield ring-opened diazo amido esters 3a–c in fairly high yields with minimal azido transfer byproducts [1]. This divergent product distribution means that researchers seeking clean diazo transfer products should avoid the cyclooctyl substrate, whereas those exploring azido transfer pathways will find it uniquely suited.
| Evidence Dimension | Product distribution in tosyl azide diazo transfer reaction (Et₃N, ambient conditions) |
|---|---|
| Target Compound Data | Ethyl 2-oxocyclooctanecarboxylate (2d): α-Diazo ester 3d accompanied by azido transfer products 6 and 7 to a significant/major extent |
| Comparator Or Baseline | Methyl 2-oxocyclopentanecarboxylate (2a), ethyl 2-oxocyclohexanecarboxylate (2b), methyl 2-oxocycloheptanecarboxylate (2c): Ring-opened diazo amido esters 3a–c in fairly high yields, minimal azido transfer |
| Quantified Difference | Qualitative divergence: dominant azido transfer pathway for cyclooctyl vs. clean diazo transfer for C5–C7 analogs |
| Conditions | Tosyl azide (1), triethylamine, ambient temperature; J. Chem. Soc., Perkin Trans. 1, 1997 |
Why This Matters
Procurement decisions for diazo transfer chemistry must account for the cyclooctyl derivative's unique chemoselectivity; using a smaller-ring analog will not replicate this azido transfer pathway, making the cyclooctyl compound irreplaceable for accessing azido-functionalized cyclooctanoid scaffolds.
- [1] L. Benati, D. Nanni, P. Spagnolo, J. Chem. Soc., Perkin Trans. 1, 1997, 457–462. 'Diazo transfer reactions of tosyl azide with carbocyclic β-keto esters.' View Source
